molecular formula C10H10ClNaO3 B13437137 (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

Cat. No.: B13437137
M. Wt: 236.63 g/mol
InChI Key: YNPCWJFLKBMRIL-QRPNPIFTSA-M
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Description

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a hydroxybutyric acid moiety, and a sodium salt, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and ®-3-hydroxybutyric acid.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, along with catalysts such as sodium hydroxide or potassium carbonate.

    Reaction Steps: The key steps in the synthesis involve the condensation of 4-chlorobenzaldehyde with ®-3-hydroxybutyric acid, followed by the formation of the sodium salt through neutralization with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and purification to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4-hydroxybutyric Acid: Lacks the sodium salt component, which may affect its solubility and reactivity.

    4-Chlorophenylacetic Acid: Shares the chlorophenyl group but has a different overall structure and properties.

    4-Hydroxybutyric Acid: Lacks the chlorophenyl group, resulting in different chemical and biological activities.

Uniqueness

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is unique due to the combination of its structural features, including the chlorophenyl group, hydroxybutyric acid moiety, and sodium salt

Properties

Molecular Formula

C10H10ClNaO3

Molecular Weight

236.63 g/mol

IUPAC Name

sodium;(3R)-3-(4-chlorophenyl)-4-hydroxybutanoate

InChI

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m0./s1

InChI Key

YNPCWJFLKBMRIL-QRPNPIFTSA-M

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)[O-])CO)Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+]

Origin of Product

United States

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